molecular formula C20H27N7O6 B12301765 1',2',3',4',5',6'-Hexahydrohomofolic acid

1',2',3',4',5',6'-Hexahydrohomofolic acid

Cat. No.: B12301765
M. Wt: 461.5 g/mol
InChI Key: HSDLNPMYTYMYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid is a synthetic derivative of folic acid, a vital B-vitamin. This compound is structurally similar to folic acid but features additional hydrogen atoms, making it a hexahydro derivative. It plays a crucial role in various biochemical processes, including DNA synthesis, repair, and methylation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid typically involves the hydrogenation of folic acid under specific conditions. The process includes:

    Catalysts: Commonly used catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Solvents: The reaction is often carried out in solvents like ethanol or acetic acid.

    Conditions: The hydrogenation process requires controlled temperature and pressure to ensure complete reduction of the folic acid molecule.

Industrial Production Methods: In an industrial setting, the production of 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Further reduction can lead to more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Scientific Research Applications

1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in cellular processes, including DNA synthesis and repair.

    Medicine: Research is ongoing to explore its potential in treating folate deficiency and related disorders.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid involves its role as a cofactor in enzymatic reactions. It participates in the transfer of one-carbon units, which are essential for DNA synthesis and methylation. The compound targets specific enzymes, such as dihydrofolate reductase, and facilitates the conversion of dihydrofolate to tetrahydrofolate, a critical step in folate metabolism.

Comparison with Similar Compounds

    Folic Acid: The parent compound, essential for DNA synthesis and repair.

    Tetrahydrofolic Acid: A reduced form of folic acid, involved in one-carbon metabolism.

    Methyltetrahydrofolic Acid: A methylated derivative, crucial for methylation reactions.

Uniqueness: 1’,2’,3’,4’,5’,6’-Hexahydrohomofolic acid is unique due to its additional hydrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various biochemical and industrial applications.

Properties

Molecular Formula

C20H27N7O6

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]cyclohexanecarbonyl]amino]pentanedioic acid

InChI

InChI=1S/C20H27N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h9-11,13,22H,1-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)

InChI Key

HSDLNPMYTYMYLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.